molecular formula C4H5ClN4 B13007883 5-Chloro-3-hydrazinylpyridazine

5-Chloro-3-hydrazinylpyridazine

Cat. No.: B13007883
M. Wt: 144.56 g/mol
InChI Key: LCXAETCUHXNRDY-UHFFFAOYSA-N
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Description

5-Chloro-3-hydrazinylpyridazine is a chemical compound with the molecular formula C4H5ClN4. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 5-position and a hydrazinyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-3-hydrazinylpyridazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridazines or their N-oxides by reaction with hydrazine hydrate . This method typically involves the reaction of a halopyridazine with hydrazine hydrate under controlled conditions to yield the desired hydrazinyl derivative.

Industrial Production Methods

The industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-hydrazinylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyridazines .

Scientific Research Applications

5-Chloro-3-hydrazinylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-hydrazinylpyridazine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-hydrazinylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H5ClN4

Molecular Weight

144.56 g/mol

IUPAC Name

(5-chloropyridazin-3-yl)hydrazine

InChI

InChI=1S/C4H5ClN4/c5-3-1-4(8-6)9-7-2-3/h1-2H,6H2,(H,8,9)

InChI Key

LCXAETCUHXNRDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1NN)Cl

Origin of Product

United States

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